

An In-depth Technical Guide to the Physicochemical Properties of Isatin

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Compound of Interest

Compound Name: *Isatin*

Cat. No.: *B1672199*

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Introduction

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile indole derivative first isolated in 1841 through the oxidation of indigo dye.[1][2] It is an endogenous compound found in various plants and is also a metabolic derivative of adrenaline in humans.[2][3] The **isatin** scaffold, featuring a fused aromatic ring with a pyrrole ring containing both ketone and γ -lactam moieties, imparts a unique reactivity profile, allowing it to act as both an electrophile and a nucleophile.[2][4] This chemical versatility has established **isatin** as a privileged building block in organic synthesis and medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[5][6][7] This guide provides a comprehensive overview of the core physicochemical properties of **isatin**, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

The fundamental physicochemical characteristics of **isatin** are summarized below. These properties are critical for its handling, formulation, and application in various chemical and biological systems.

General Properties

Isatin typically appears as an orange-red crystalline solid.[1][8] The reported values for its melting and boiling points vary slightly across different sources, which is common for organic compounds and can depend on purity and experimental conditions.

Table 1: Core Physicochemical Properties of **Isatin**

Property	Value	Source(s)
IUPAC Name	1H-indole-2,3-dione	[1]
CAS Number	91-56-5	[1][8]
Molecular Formula	C ₈ H ₅ NO ₂	[1][4]
Molar Mass	147.13 g/mol	[1][4][8]
Appearance	Orange-red solid/powder	[1][4][8]
Melting Point	200-204 °C (decomposes)	[1][4][8][9]
Boiling Point	~352-360 °C (estimated)	[10][11][12]
Density	1.3-1.5 g/cm ³	[9][11][13]
Vapor Pressure	~1.1 x 10 ⁻⁵ mmHg at 25 °C	[1][10]
LogP (o/w)	0.45 - 0.83	[1][8][10]
pKa	10.34 ± 0.20 (Predicted)	[8][14]

| Flash Point | ~220 °C |[11][14] |

Solubility Profile

Isatin exhibits low solubility in water but is soluble in many organic solvents, particularly when heated.[8][13] Its solubility is a key factor in designing reaction conditions and developing formulation strategies for its derivatives.

Table 2: Solubility of **Isatin** in Various Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Mole Fraction (x10 ⁻³)	Source(s)
Water	20	1.9	-	[8][14]
Water	25	0.42	0.0514	[15]
Ethanol	25	13.1	4.09	[15]
Ethyl Acetate	25	9.54	5.68	[15]
Acetone	25	-	13.5 (from graph)	[3]
Dichloromethane	25	-	3.5 (from graph)	[3]
Toluene	25	-	1.0 (from graph)	[3]
N,N-Dimethylformamide (DMF)	25	-	115 (from graph)	[3]
Tetrahydrofuran (THF)	25	-	25 (from graph)	[3]
Acetonitrile	25	-	10 (from graph)	[3]
PEG-400	25	40.2	98.5	[15]

| Transcutol | 25 | 120.0 | 523.0 |[15] |

Structural and Spectroscopic Data

The structural integrity and electronic properties of **isatin** can be characterized by various spectroscopic techniques.

Crystal Structure: **Isatin** crystallizes in a monoclinic prismatic system.[8][16] The molecules are organized in the crystal lattice through a network of intermolecular hydrogen bonds.

Specifically, N–H⋯O and C–H⋯O interactions link the molecules into chains and more complex assemblies like cyclic pentamers.[17][18] This hydrogen bonding capability is crucial for its interaction with biological receptors.[19]

Table 3: Key Spectroscopic Data for **Isatin**

Spectroscopy	Wavelength / Wavenumber / Shift	Assignment	Source(s)
UV-Vis (in Ethanol)	249 nm, 296 nm, 420 nm	π - π^* and n- π^* transitions	[20]
FT-IR (KBr disk)	$\sim 3188\text{ cm}^{-1}$ (broad)	N-H stretching	[5][20]
	$\sim 1740\text{ cm}^{-1}$	C=O stretching (ketone)	[5][20]
	$\sim 1620\text{ cm}^{-1}$	C=O stretching (amide/lactam)	[5][20]
^1H NMR (DMSO- d_6)	Aromatic Protons	Multiplets in the aromatic region	[11]
	N-H Proton	Singlet, downfield	[11]
^{13}C NMR (DMSO- d_6)	Aromatic Carbons	Peaks in the aromatic region	[11][21]
	C=O (Amide)	$\sim 159\text{ ppm}$	[21]

|| C=O (Ketone) | $\sim 184\text{ ppm}$ |[21] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments related to **isatin**'s properties.

Protocol 1: Determination of Isatin Solubility (Synthetic Method)

This protocol is a generalized procedure based on the laser monitoring technique used to determine the solubility of **isatin** in various solvents at different temperatures.[3][22]

Objective: To determine the equilibrium solubility of **isatin** in a given solvent as a function of temperature.

Apparatus:

- Jacketed glass vessel with a magnetic stirrer
- Thermostatic water bath
- Precision thermometer or thermocouple
- Laser monitoring system (laser emitter and photodetector)
- Analytical balance

Procedure:

- Preparation: Add a known mass of **isatin** to a known volume/mass of the selected solvent in the jacketed glass vessel.
- Heating and Dissolution: Begin stirring and slowly heat the solution using the thermostatic water bath. The laser beam is passed through the suspension.
- Equilibrium Point Determination: The point at which all solid **isatin** dissolves is the equilibrium or saturation point. This is detected by a sharp increase in the light transmission recorded by the photodetector. Record this temperature.
- Cooling and Crystallization: Slowly cool the solution while monitoring. The temperature at which the first crystals appear (detected by a sharp drop in light transmission) is also recorded.
- Data Collection: The average of the dissolution and crystallization temperatures is taken as the equilibrium temperature for that specific concentration.
- Repeat: Repeat steps 1-5 with different masses of **isatin** to determine solubility across a range of temperatures.
- Data Analysis: Plot the mole fraction solubility ($\ln x$) against the reciprocal of the absolute temperature ($1/T$) to perform thermodynamic analysis (van't Hoff plot).

Protocol 2: Synthesis of Isatin via the Sandmeyer Methodology

The Sandmeyer synthesis is a classic and reliable two-step method for preparing **isatin** and its derivatives from anilines.^{[4][23]}

Objective: To synthesize **isatin** from aniline.

Materials:

- Aniline
- Chloral hydrate
- Hydroxylamine hydrochloride
- Sodium sulfate (anhydrous)
- Concentrated sulfuric acid
- Hydrochloric acid
- Water

Step 1: Synthesis of α -Isonitrosoacetanilide

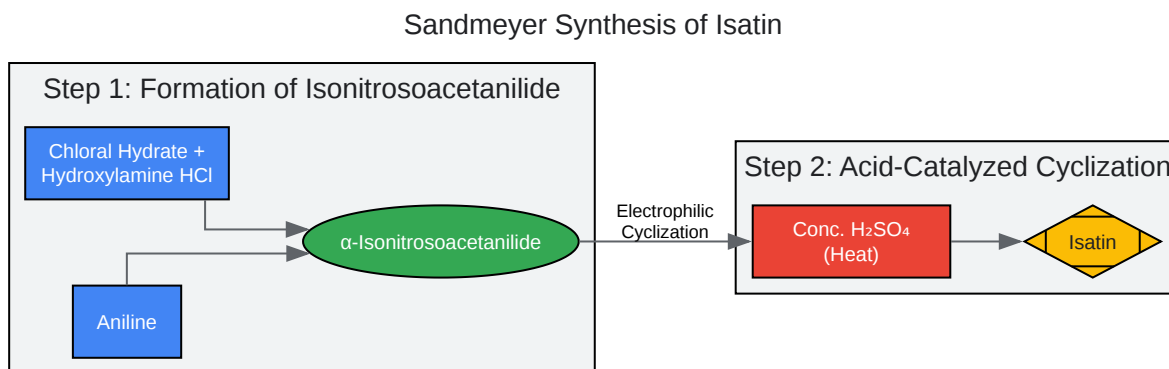
- In a large flask, dissolve sodium sulfate in water.
- Add a solution of aniline in water and hydrochloric acid to the flask.
- Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
- Add the chloral hydrate/hydroxylamine solution to the aniline solution and heat the mixture. A yellow crystalline precipitate of α -isonitrosoacetanilide should form.
- After the reaction is complete, cool the mixture and filter the solid product. Wash with water and dry.

Step 2: Cyclization to **Isatin**

- Carefully and slowly add the dried α -isonitrosoacetanilide from Step 1 to pre-warmed concentrated sulfuric acid, maintaining the temperature control.
- After the addition is complete, heat the mixture gently. The solution will change color.
- Pour the reaction mixture onto crushed ice. An orange-red precipitate of **isatin** will form.
- Filter the crude **isatin**, wash thoroughly with cold water until the washings are neutral, and then dry.
- Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or hot ethanol) to obtain pure **isatin**.

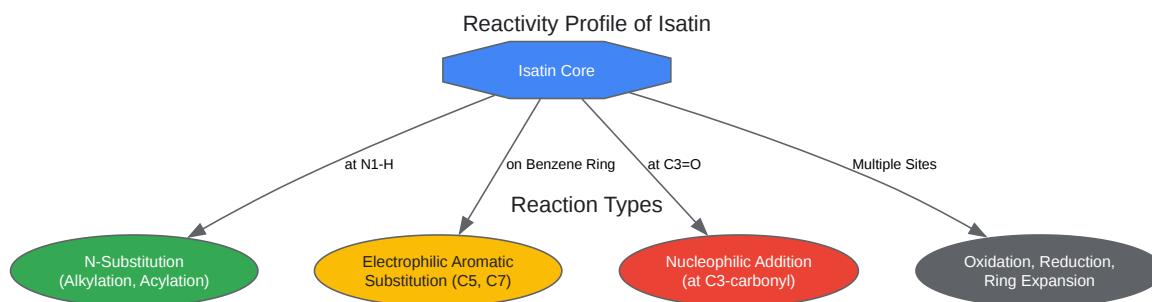
Visualizations: Workflows and Interactions

Diagrams are provided to visually summarize key chemical and biological processes involving **isatin**.



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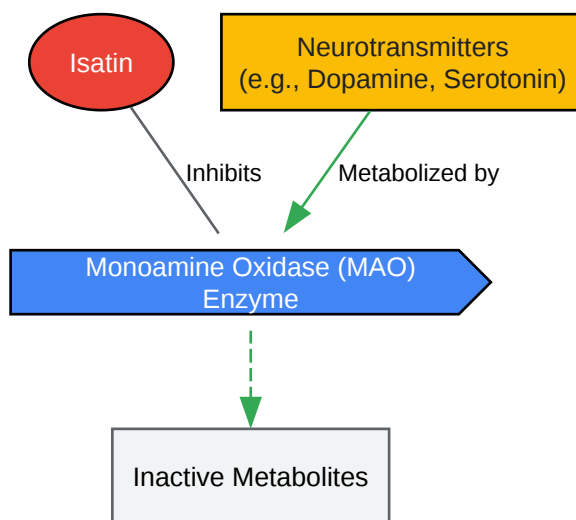
Caption: Workflow for the Sandmeyer synthesis of **isatin**.



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Caption: Major reaction pathways available to the **isatin** scaffold.[4][5]

Mechanism of Isatin as a MAO Inhibitor



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Caption: **Isatin**'s inhibitory action on Monoamine Oxidase (MAO).[24][25]

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